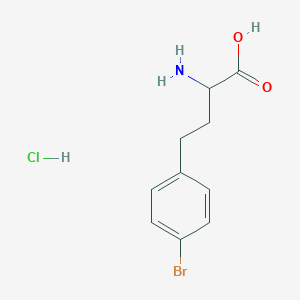

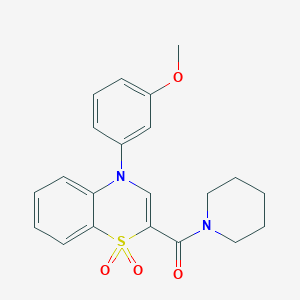

![molecular formula C16H14N2OS2 B2486282 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798027-86-7](/img/structure/B2486282.png)

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves catalyzed intramolecular cyclization processes, S-cyclization mechanisms, and reactions with acetophenone in the presence of bromine. For instance, base-catalyzed S-cyclization of corresponding benzamide derivatives with acetophenone led to the preparation of variously substituted 1,3-thiazole heterocyclic compounds, demonstrating a straightforward synthetic route for such heterocycles (Saeed & Wong, 2012).

Molecular Structure Analysis

X-ray crystallographic analysis has been pivotal in establishing the molecular structure of related compounds. For example, a study detailed the crystal structure of a similar compound, elucidating its stabilization by hydrogen bonds and π···π interactions, indicating the structural complexity and stability of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Benzo[d]thiazole derivatives undergo various chemical reactions, including copper-catalyzed intramolecular cyclization, to produce a variety of N-benzothiazol-2-yl-amides. These reactions are facilitated under mild conditions and yield products with significant biological activities (Wang et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Research on related compounds provides insights into their crystalline structures, characterized by specific space groups and stabilized by various intermolecular interactions, contributing to their distinct physical properties (Sagar et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis Approaches

Research on N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide and related compounds involves innovative synthesis methods. For instance, copper-catalyzed intramolecular cyclization processes have been employed to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, achieving good to excellent yields (Wang et al., 2008). Similarly, ultrasound-assisted synthesis methods have been developed for the rapid preparation of pyrazolyl thiourea derivatives, showcasing the potential of such methods in creating novel compounds with therapeutic applications (Nițulescu et al., 2015).

Anticancer Activity

The anticancer potential of benzo[d]thiazole-2-carboxamide derivatives has been a focus of recent research. A novel series of these derivatives was designed and synthesized, showing moderate to excellent cytotoxicity against cancer cell lines with high epidermal growth factor receptor expression. Notably, some compounds exhibited selectivity by sparing normal cells, indicating their potential as targeted cancer therapies (Zhang et al., 2017).

Propiedades

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRMHNCOZQZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

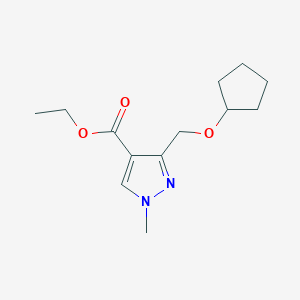

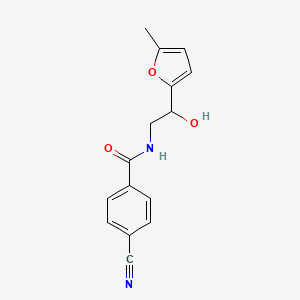

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

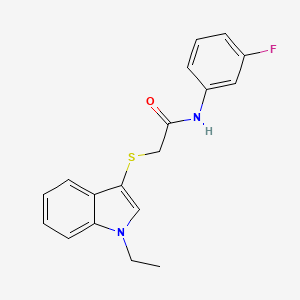

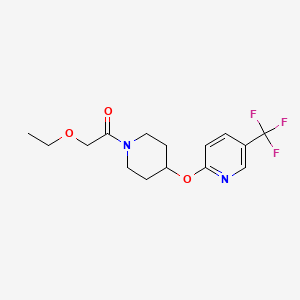

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

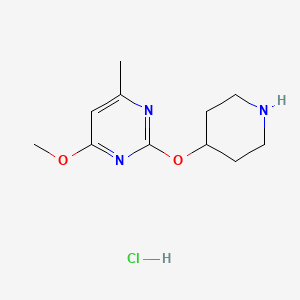

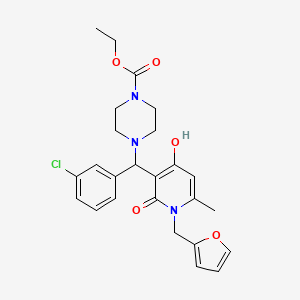

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)